Tfm-4AS-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a potent and selective partial agonist of the androgen receptor and an inhibitor of 5α-reductase types I and II . This compound shows tissue-selective androgenic effects, promoting the accumulation of bone and muscle mass while having reduced effects on reproductive tissues and sebaceous glands .
科学的研究の応用
TFM-4AS-1 has a wide range of scientific research applications. In chemistry, it is used as a selective androgen receptor modulator to study the effects of androgens on various tissues . In biology, it is used to investigate the role of androgens in bone and muscle development . In medicine, this compound is being explored as a potential treatment for conditions such as osteoporosis and muscle wasting . In industry, it is used in the development of new pharmaceuticals and as a tool for studying androgen receptor signaling pathways .
作用機序
TFM-4AS-1 exerts its effects by binding to the androgen receptor and inhibiting the activity of 5α-reductase . The molecular targets of this compound include the androgen receptor and the enzymes 5α-reductase types I and II . The pathways involved in its mechanism of action include the androgen receptor signaling pathway and the 5α-reductase inhibition pathway . By selectively modulating the activity of the androgen receptor and inhibiting 5α-reductase, this compound promotes the accumulation of bone and muscle mass while minimizing the effects on reproductive tissues and sebaceous glands .
生化学分析
Biochemical Properties
Tfm-4AS-1 interacts with the androgen receptor, acting as a partial agonist . It also inhibits 5α-reductase types I and II, enzymes that play a crucial role in the conversion of testosterone to dihydrotestosterone .
Cellular Effects
This compound shows tissue-selective androgenic effects. It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands . In an animal study, this compound stimulated sebaceous gland formation only 31% as much as dihydrotestosterone (DHT) at doses that were as anabolic or more so than DHT .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the androgen receptor and 5α-reductase. It acts as a partial agonist of the androgen receptor, meaning it can activate the receptor but not to its full capacity . It also inhibits 5α-reductase, preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone .
Dosage Effects in Animal Models
In animal models, this compound has been shown to stimulate sebaceous gland formation to a lesser extent than dihydrotestosterone (DHT), even at doses that were as anabolic or more so than DHT . This suggests that the effects of this compound may vary with dosage and that it may have a lower risk of certain side effects compared to other androgens.
準備方法
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
化学反応の分析
TFM-4AS-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can result in the formation of alkanes or alkenes .
類似化合物との比較
TFM-4AS-1 is structurally related to other selective androgen receptor modulators such as MK-0773 and Cl-4AS-1 . Compared to these compounds, this compound has a unique combination of androgen receptor modulation and 5α-reductase inhibition . This dual activity makes it particularly effective in promoting bone and muscle mass accumulation while reducing the effects on reproductive tissues and sebaceous glands . Other similar compounds include YK-11 and FTBU-1, which also exhibit selective androgen receptor modulation but differ in their specific activities and effects .
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?
A1: this compound exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, this compound only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from this compound's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。